4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c9-8(10)7-5-1-3-11-6(5)2-4-12-7/h1,3,7H,2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDDCXKISNJWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=C1SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiopyran ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid with structurally related compounds:
*Estimated based on carboxylic acid contribution; †Calculated using ChemDraw; ‡Predicted via ADMET tools.
Key Observations:
- Lipophilicity (LogP): The carboxylic acid group in the target compound reduces LogP compared to clopidogrel’s trityl-substituted intermediate (LogP 6.04), suggesting improved aqueous solubility .
- Thermal Stability: Furan-based analogs (e.g., 8k) exhibit lower melting points (183–184°C) compared to trityl-substituted thienopyridines (95°C), likely due to weaker crystal packing in the latter .
Biological Activity
4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid is a heterocyclic compound with a unique structural configuration that includes a thiophene ring fused with a pyran structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and proteins involved in disease pathways.
Structural Characteristics
- Molecular Formula : CHOS
- Molecular Weight : Approximately 200.27 g/mol
- Structural Features : The compound contains a carboxylic acid functional group which is crucial for its biological reactivity and interactions.
This compound exhibits biological activity primarily through enzyme inhibition. Notably, it has been studied for its potential to inhibit tyrosine-protein phosphatases, which are critical in cellular signaling and regulation. This inhibition can modulate various signaling pathways that are essential in disease processes.
Key Interactions:
- Tyrosine-protein phosphatases : Inhibition of these enzymes can affect cellular signaling pathways linked to diseases such as cancer and diabetes.
- Receptor Interactions : Ongoing studies are exploring how this compound interacts with different receptors and transporters to elucidate its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Enzyme Inhibition : Significant inhibitory effects on specific enzymes involved in disease pathways.
- Anti-inflammatory Properties : Potential to reduce inflammation through modulation of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest selective cytotoxic effects on tumor cells without affecting normal cells.
Antitumor Activity
A study highlighted the compound's selective cytotoxic effect on MDA-MB-231 breast cancer cells while sparing normal keratinocytes. The mechanism appears to involve interactions with cell cycle-related proteins such as CDK2 and cyclin D1, suggesting its potential as an anticancer agent .
Enzyme Interaction Studies
Further investigations revealed that this compound could inhibit the activity of phosphodiesterase 4D (PDE4D), which plays a role in cognitive functions and inflammation. This inhibition was shown to ameliorate airway function in models of chronic airway obstruction .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4H-thieno[3,2-c]thiopyran-2-carboxylic acid | Similar thiophene-pyran structure | Different position of carboxyl group |
| 5H-thieno[3,2-c]thiopyran-3-carboxylic acid | Contains an additional hydrogen on the pyran ring | Exhibits different reactivity |
| 2-(Oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid | Contains oxalyl-amino substituent | Potentially different biological activity |
This comparison illustrates the diversity within this chemical family while underscoring the unique properties of this compound.
Toxicity Profile
Despite its promising biological activities, the compound's toxicity profile indicates potential harm if ingested and possible skin irritation upon contact. This necessitates careful handling during laboratory research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
